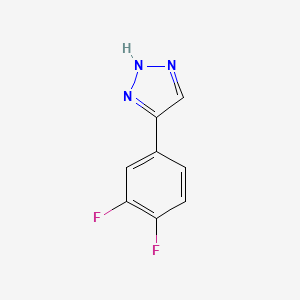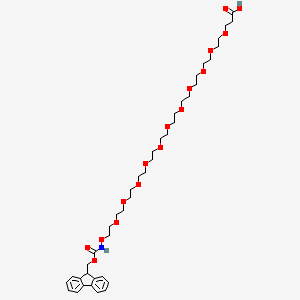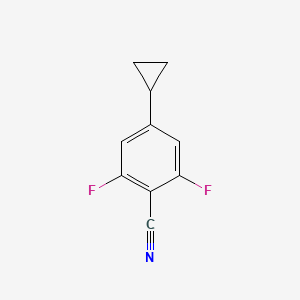
1-(5-bromo-2-chloropyridin-3-yl)-3-phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-bromo-2-chloropyridin-3-yl)-3-phenylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a pyridine ring substituted with bromine and chlorine atoms, and a phenylurea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-bromo-2-chloropyridin-3-yl)-3-phenylurea typically involves the reaction of 5-bromo-2-chloropyridine with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the high purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-(5-bromo-2-chloropyridin-3-yl)-3-phenylurea can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Substitution Reactions: Substituted pyridine derivatives with different functional groups.
Oxidation and Reduction Reactions: Oxidized or reduced forms of the original compound.
Hydrolysis: Corresponding amines and carbon dioxide.
科学的研究の応用
1-(5-bromo-2-chloropyridin-3-yl)-3-phenylurea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 1-(5-bromo-2-chloropyridin-3-yl)-3-phenylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
1-(5-bromo-2-chloropyridin-3-yl)-3-phenylurea can be compared with other similar compounds, such as:
1-(5-bromo-2-chloropyridin-3-yl)ethanone: Similar pyridine ring structure but with an ethanone moiety instead of a phenylurea group.
5-bromo-2-chloropyridin-3-yl)-methanol: Contains a methanol group instead of a phenylurea group.
5-bromo-2-chloro-4-ethoxypyridine: Similar pyridine ring structure with an ethoxy group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the phenylurea moiety, which imparts distinct chemical and biological properties.
特性
分子式 |
C12H9BrClN3O |
|---|---|
分子量 |
326.57 g/mol |
IUPAC名 |
1-(5-bromo-2-chloropyridin-3-yl)-3-phenylurea |
InChI |
InChI=1S/C12H9BrClN3O/c13-8-6-10(11(14)15-7-8)17-12(18)16-9-4-2-1-3-5-9/h1-7H,(H2,16,17,18) |
InChIキー |
CYECHEVMNRNOIB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC(=O)NC2=C(N=CC(=C2)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-[(2-Amino-2-carboxyethyl)sulfanyl]-5-hydroxyicosa-7,9,11,14-tetraenoic acid](/img/structure/B13712967.png)

![2-[[2-[[5-Amino-1,5-dioxo-1-(1-oxopropan-2-ylamino)pentan-2-yl]amino]-1-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-2-oxoethyl]carbamoylamino]-4-methylpentanoic acid](/img/structure/B13712976.png)


![6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B13712988.png)


![cis-4-[[(2,2-Difluoroethyl)(methyl)amino]methyl]cyclohexanamine](/img/structure/B13713003.png)
![2-Bromo-6-[1-oxo-3,4,7,8,9,10-hexahydro-1H-cyclohepta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl]benzyl Acetate](/img/structure/B13713017.png)

![Dichloro[(R,R)-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium(IV)](/img/structure/B13713026.png)

